molecular formula C3H5N3S B1296814 3-Methylthio-4H-1,2,4-triazole CAS No. 7411-18-9

3-Methylthio-4H-1,2,4-triazole

Cat. No.: B1296814
CAS No.: 7411-18-9
M. Wt: 115.16 g/mol
InChI Key: QBQOOUMQVKQIQH-UHFFFAOYSA-N
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Description

3-Methylthio-4H-1,2,4-triazole is a heterocyclic compound that contains a sulfur atom and a triazole ring

Biochemical Analysis

Biochemical Properties

3-Methylthio-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly due to its ability to form hydrogen bonds and coordinate with metal ions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cellular responses . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it has been shown to inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and proliferation . These temporal effects are important considerations for its use in biochemical and pharmacological studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthio-4H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-Methylthio-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazoles .

Scientific Research Applications

3-Methylthio-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: It is being investigated for its antiproliferative properties against cancer cells.

    Industry: It is used in the development of new materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Mercapto-1,2,4-triazole
  • 3-Amino-1,2,4-triazole
  • 4-Methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

3-Methylthio-4H-1,2,4-triazole is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other triazole derivatives. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific reactivity profiles .

Properties

IUPAC Name

5-methylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQOOUMQVKQIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341731
Record name 3-Methylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7411-18-9
Record name 3-Methylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7411-18-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles interact with their biological targets and what are the downstream effects?

A1: Research suggests that these compounds might function as glycine receptor agonists. [] This interaction is proposed based on their anticonvulsant profile, particularly their ability to antagonize strychnine-induced convulsions in mice. [] Glycine receptors play a crucial role in inhibitory neurotransmission in the central nervous system, and agonists of these receptors can suppress neuronal excitability. While the exact binding site and mechanism remain unclear, studies show that a representative compound, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole, enhanced muscimol-stimulated chloride influx in rat cerebellar membranes. [] This suggests a potential interaction with the GABAA receptor, which is closely associated with glycine receptors and involved in similar inhibitory pathways.

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